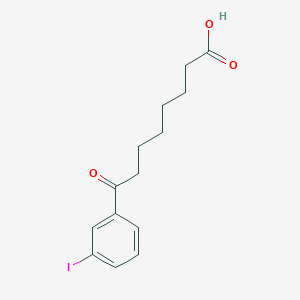

8-(3-Iodophenyl)-8-oxooctanoic acid

説明

Contextualization within Organoiodine Chemistry and Ketoacid Frameworks

Organoiodine compounds are widely recognized in organic synthesis due to the unique reactivity of the carbon-iodine (C-I) bond. acs.org The C-I bond is the weakest among the carbon-halogen bonds, rendering it susceptible to a variety of transformations, including cross-coupling reactions, reductions, and the formation of organometallic reagents. acs.org This reactivity makes iodinated aromatic compounds, such as the 3-iodophenyl moiety in the target molecule, valuable precursors for introducing complexity into molecular structures.

Simultaneously, the ketoacid functionality of 8-(3-Iodophenyl)-8-oxooctanoic acid offers another layer of synthetic versatility. Ketoacids are organic compounds containing both a ketone and a carboxylic acid group, which can participate in a diverse range of reactions. acs.org The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo nucleophilic addition, reduction, or be used in the formation of heterocyclic rings.

The strategic placement of the iodo group at the meta-position of the phenyl ring influences the electronic properties of the aromatic system and provides a specific site for further functionalization, away from the potential steric hindrance of the oxooctanoic acid chain.

A probable synthetic route to this compound and its analogs is through Friedel-Crafts acylation. google.com This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the reaction of iodobenzene (B50100) with a derivative of suberic acid could yield the desired product.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 898790-92-6 | C₁₄H₁₇IO₃ | 360.19 |

| 8-(3-Fluorophenyl)-8-oxooctanoic acid | 898765-69-0 | C₁₄H₁₇FO₃ | 252.28 |

| 8-(4-Chlorophenyl)-8-oxooctanoic acid | 35333-22-3 | C₁₄H₁₇ClO₃ | 268.73 |

This table is generated based on data from chemical supplier catalogs for comparison purposes.

Research Significance of the 8-Oxooctanoic Acid Scaffold

The 8-oxooctanoic acid scaffold itself is a significant structural motif in various areas of chemical and biological research. The long aliphatic chain provides a degree of lipophilicity and conformational flexibility, which can be crucial for the interaction of a molecule with biological targets. The terminal carboxylic acid offers a handle for improving water solubility or for conjugation to other molecules.

Derivatives of 8-oxooctanoic acid are utilized as building blocks in the synthesis of more complex molecules, including those with potential pharmacological activity. For example, analogs such as 8-(4-fluorophenyl)-8-oxooctanoic acid are employed in the study of enzyme interactions and metabolic pathways. The keto group at the 8-position is a key feature, allowing for the introduction of further functional groups or for its role as a key pharmacophoric element.

Broad Research Avenues and Future Perspectives

The unique combination of an iodinated aromatic ring and a ketoacid chain in this compound opens up several promising avenues for future research.

Medicinal Chemistry: The compound serves as a valuable starting material for the synthesis of novel therapeutic agents. The carbon-iodine bond can be exploited for the introduction of various substituents through well-established cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. These modifications could target a wide range of biological targets, including enzymes and receptors.

Chemical Biology: The presence of the iodine atom also makes this molecule a potential candidate for the development of chemical probes. The iodo group can be replaced with a radiolabel (such as ¹²⁵I) for use in binding assays or imaging studies. Furthermore, the molecule could be functionalized with reporter groups (e.g., fluorophores or biotin) to facilitate the study of biological processes.

Materials Science: The rigid aromatic core and the flexible aliphatic chain could be utilized in the design of novel polymers or liquid crystals. The reactivity of the carboxylic acid and the potential for cross-linking through the iodinated phenyl ring offer opportunities for creating materials with unique properties.

Table 2: Potential Research Applications of this compound Derivatives

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of enzyme inhibitors | The ketoacid moiety can mimic natural substrates, while the substituted phenyl ring can provide specificity. |

| Chemical Biology | Development of chemical probes | The iodo group allows for radiolabeling or attachment of reporter groups. |

| Materials Science | Precursor for functional polymers | The bifunctional nature of the molecule allows for polymerization and further modification. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-(3-iodophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCJEZOAKHNTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645400 | |

| Record name | 8-(3-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-92-6 | |

| Record name | 8-(3-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 3 Iodophenyl 8 Oxooctanoic Acid and Its Derivatives

Convergent and Divergent Synthesis Pathways

Divergent synthesis, conversely, begins with a common starting material that is sequentially elaborated to introduce the various functional groups and structural features of the target molecule. researchgate.net For 8-(3-Iodophenyl)-8-oxooctanoic acid, a plausible divergent route might commence with a simpler aromatic compound, which is then subjected to a series of reactions to introduce the iodo-substituent, the keto-functionalized octanoic acid side chain, or precursors thereof.

Construction of the 3-Iodophenyl Ketone Moiety

A crucial substructure in the synthesis of this compound is the 3-iodophenyl ketone. Its formation is a key step that can be achieved through several established synthetic methods.

Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. organic-chemistry.org In this approach, an aromatic compound, in this case, a derivative of iodobenzene (B50100), reacts with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. For the synthesis of the 3-iodophenyl ketone moiety, 1,3-diiodobenzene (B1666199) or 3-iodoaniline (B1194756) could serve as starting materials, which would then be acylated with a suitable octanoyl derivative. The choice of catalyst and reaction conditions is critical to control regioselectivity and avoid unwanted side reactions.

Alternative acylation strategies involve the use of more reactive acylating agents or catalyzed reactions that proceed under milder conditions. For instance, the use of N-acylazetidines as acylating reagents has been shown to be highly chemoselective for the synthesis of ketones through the addition of organometallics. organic-chemistry.org

Organometallic coupling reactions provide a powerful and versatile alternative for constructing the C-C bond between the aromatic ring and the keto group. openstax.orgfiveable.me These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an arylboronic acid with an organohalide, catalyzed by a palladium complex. fiveable.melibretexts.orglibretexts.org In a convergent synthesis of the target molecule, a 3-iodophenylboronic acid derivative could be coupled with an appropriate acyl chloride or a related species. The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Gilman reagents , which are lithium diorganocuprates (R₂CuLi), are also effective for the formation of ketones from acyl chlorides. fiveable.melibretexts.orglibretexts.org These reagents are known for their ability to undergo coupling reactions with organohalides, including aryl iodides. libretexts.orglibretexts.org The synthesis of the 3-iodophenyl ketone moiety could thus involve the reaction of a suitable Gilman reagent with an acyl chloride derived from the octanoic acid chain.

Other palladium-catalyzed cross-coupling reactions, such as the Negishi coupling (organozinc reagents) and Hiyama coupling (organosilicon reagents), also offer viable routes to aryl ketones and could be adapted for this synthesis. fiveable.me The choice of a specific organometallic coupling reaction often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions. youtube.com

Elaboration of the Octanoic Acid Chain

The octanoic acid portion of the molecule, with its terminal carboxylic acid and a ketone at the 8-position relative to the phenyl ring, requires careful synthetic manipulation.

The introduction of the ketone (oxo) group at the eighth position of the octanoic acid chain is a key transformation. One common strategy involves the oxidation of a corresponding secondary alcohol. nih.govacs.org This alcohol precursor could be synthesized through various methods, including the reduction of a corresponding ester or the addition of an organometallic reagent to an aldehyde.

Alternatively, the oxo group can be introduced through the oxidation of the methylene (B1212753) group at the C-8 position of a pre-existing octanoic acid derivative. This can be challenging due to the relative inertness of C-H bonds, but methods involving transition metal catalysts have been developed for such transformations. nih.govacs.org

In a convergent approach, the 8-oxo functionality might be incorporated into the octanoic acid fragment before its coupling to the 3-iodophenyl moiety. For example, a Grignard reagent derived from a protected 8-bromooctanoate could be reacted with 3-iodobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

The terminal carboxylic acid group of the octanoic acid chain is a versatile functional handle that can be manipulated throughout the synthesis. solubilityofthings.com Functional group interconversions are often necessary to protect the carboxylic acid during other reaction steps or to activate it for coupling reactions. imperial.ac.ukorganic-chemistry.org

Common transformations include:

Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) to protect it from reacting with nucleophiles or bases used in other steps. libretexts.org This is often achieved through Fischer esterification or by reaction with an alkyl halide in the presence of a base.

Conversion to Acyl Chlorides: For acylation reactions, the carboxylic acid is typically converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com

Amidation: The carboxylic acid can be converted to an amide, which can be a stable protecting group or a precursor for other functionalities. organic-chemistry.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can then be re-oxidized to an aldehyde or the carboxylic acid as needed.

These interconversions allow for a flexible synthetic strategy, enabling the introduction of various functional groups and the construction of the target molecule in a controlled and efficient manner. solubilityofthings.com

Regioselective Synthesis of Iodinated Phenyl Moieties

The precise introduction of an iodine atom at the meta-position of the phenyl ring is a critical step in the synthesis of this compound. The regioselectivity of electrophilic iodination of aromatic compounds is highly dependent on the nature of the substituents already present on the ring, as well as the choice of iodinating agent and reaction conditions.

A variety of reagents and methods have been developed for the iodination of aromatic compounds. nih.gov For activated rings, such as phenols and anilines, reagents like N-iodosuccinimide (NIS) in conjunction with an acid catalyst, or iodine monochloride (ICl), can be effective. nih.gov However, for less activated or deactivated rings, more potent electrophilic iodine sources are often required. Oxidative activation strategies that generate reactive iodonium (B1229267) species in situ are commonly employed. nih.gov

One notable approach involves the use of elemental iodine (I₂) with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver hexafluoroantimonate (AgSbF₆). nih.gov These silver salts activate the iodine, enhancing its electrophilicity. The choice of the silver salt can influence the regioselectivity of the iodination, particularly in substituted benzenes. nih.gov For instance, in the iodination of 3,5-dichlorophenol, different silver salts can lead to varying ratios of ortho and para iodination products. nih.gov

Another powerful method for regioselective iodination is the use of hypervalent iodine reagents. organic-chemistry.org Reagents like (tosylimino)phenyl-λ³-iodane have demonstrated high selectivity in various organic transformations. organic-chemistry.org While primarily used for other functionalities, the principles of their reactivity highlight the tunability of iodine-based reagents.

The table below summarizes various iodination reagents and their typical applications in the synthesis of iodoarenes, which are valuable intermediates. nih.gov

| Iodination Reagent System | Substrate Type | Typical Regioselectivity | Reference |

| I₂ / Ag₂SO₄ | Phenols, Anisoles, Anilines | Para-selective | nih.gov |

| I₂ / AgSbF₆ | Chlorobenzene, 3-Chlorotoluene | Para to Chlorine | nih.gov |

| I₂ / AgBF₄ | Chlorobenzene, 3-Chlorotoluene | Para to Chlorine | nih.gov |

| N-Iodosuccinimide (NIS) / p-TsOH | Activated Aromatics | Para-selective | nih.gov |

| Iodine Monochloride (ICl) | Activated Aromatics | Generally Para-selective | nih.gov |

In the context of synthesizing the 3-iodophenyl moiety for this compound, a common strategy would involve the Sandmeyer reaction starting from 3-amino-substituted precursors. This classical method offers excellent regiocontrol. nih.gov Alternatively, directed ortho-metalation followed by iodination can be a powerful strategy for achieving specific substitution patterns, although this may not be the most direct route for a meta-substituted product without appropriate starting materials.

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis (SPS) has become an indispensable tool for the rapid generation of large numbers of compounds for drug discovery and other applications. beilstein-journals.orgub.edu The principles of SPS can be effectively applied to create libraries of derivatives of this compound.

The core of SPS involves attaching a starting material to a solid support (resin) and then performing a series of chemical reactions to build the desired molecule. beilstein-journals.orgub.edu Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process. ub.edu

For the synthesis of derivatives of this compound, the carboxylic acid functionality provides a convenient handle for attachment to a variety of resins, such as those with amino or hydroxyl groups. Once anchored, the iodophenyl moiety can be further functionalized through various cross-coupling reactions, or the octanoic acid chain can be modified.

A particularly relevant application is the synthesis of peptidic derivatives where this compound acts as a cap or is incorporated as an unnatural amino acid analogue. Solid-phase peptide synthesis (SPPS) is a highly developed field that allows for the automated assembly of peptide chains. beilstein-journals.org The incorporation of moieties like 4-iodophenylalanine into peptides on a solid support has been successfully demonstrated, often utilizing Suzuki-Miyaura cross-coupling reactions to further diversify the aromatic ring. researchgate.net

Design Principles for Chemical Libraries

The design of a chemical library based on the this compound scaffold should be guided by principles that maximize structural diversity and potential biological activity. Key considerations include:

Scaffold Hopping and Decoration: The core scaffold can be maintained while decorating it with a variety of substituents at different positions. The iodo group is particularly useful as it allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse aryl, alkynyl, or amino groups.

Privileged Structures: The design can incorporate "privileged structures," which are molecular frameworks known to bind to multiple biological targets.

Property-Based Design: The library can be designed to have drug-like properties by controlling parameters such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors.

Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse and complex molecules from a common starting material, exploring a wide range of chemical space.

Automation and High-Throughput Synthesis Methodologies

The generation of large combinatorial libraries necessitates the use of automation and high-throughput synthesis platforms. peeriodicals.com Automated synthesizers, originally developed for peptide and oligonucleotide synthesis, have been adapted for small molecule library production. beilstein-journals.org These systems can perform repetitive reaction cycles of reagent addition, heating, mixing, and washing, significantly increasing the efficiency of library synthesis. beilstein-journals.org

Key features of automated high-throughput synthesis include:

Parallel Synthesis: Multiple reactions are carried out simultaneously in separate reaction vessels, often in a 96-well or 384-well plate format.

Robotic Liquid Handlers: These instruments accurately and precisely dispense reagents, solvents, and building blocks into the reaction vessels.

Integrated Purification: High-throughput purification techniques, such as mass-directed preparative HPLC, are often integrated into the workflow to isolate the desired products.

Data Management: Sophisticated software is used to design the library, control the robotic systems, and track the vast amount of data generated.

The industrial production of related compounds, such as 8-(4-Fluorophenyl)-8-oxooctanoic acid, often employs continuous flow reactors and automated systems to enhance efficiency and scalability. These principles are directly applicable to the large-scale synthesis and library generation of this compound derivatives.

Chemical Reactivity and Mechanistic Investigations of 8 3 Iodophenyl 8 Oxooctanoic Acid

Transformations of the Carbonyl Group

The ketone carbonyl group in 8-(3-iodophenyl)-8-oxooctanoic acid is a primary site for nucleophilic addition and redox reactions, allowing for its conversion into a range of other functional groups.

Reductive Reactions

The carbonyl group can be readily reduced to a secondary alcohol, yielding 8-hydroxy-8-(3-iodophenyl)octanoic acid. This transformation is typically achieved using hydride-based reducing agents.

Table 1: Reductive Reactions of the Carbonyl Group

| Reagent | Product | Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 8-hydroxy-8-(3-iodophenyl)octanoic acid | Protic solvent (e.g., methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | 8-(3-iodophenyl)octane-1,8-diol | Aprotic solvent (e.g., THF, ether), followed by aqueous workup |

Data inferred from general reactivity of ketones and carboxylic acids.

Sodium borohydride is a mild reducing agent that selectively reduces the ketone in the presence of the carboxylic acid. jackwestin.com In contrast, lithium aluminum hydride is a much stronger reducing agent and will reduce both the ketone and the carboxylic acid to the corresponding diol. jackwestin.com Catalytic hydrogenation with catalysts like Raney nickel or platinum on carbon can also be employed, often requiring high pressures and temperatures.

Oxidative Reactions

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidative cleavage under harsh conditions or participate in specific rearrangement reactions. openstax.orgquora.com

One of the most notable oxidative transformations for ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting the ketone into an ester. The migratory aptitude of the adjacent groups determines the regioselectivity of the reaction. For an alkyl aryl ketone like this compound, the aryl group has a higher migratory aptitude than the alkyl group. organic-chemistry.org

Table 2: Oxidative Reactions of the Carbonyl Group

| Reaction | Reagent(s) | Product(s) |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA, peracetic acid) | Phenyl 7-carboxyheptanoate and 3-iodobenzoic acid (after hydrolysis of the initial ester) |

| Oxidative Cleavage | Strong oxidizing agents (e.g., hot alkaline KMnO₄) | 3-Iodobenzoic acid and suberic acid (octanedioic acid) |

Data inferred from general principles of ketone oxidation and the Baeyer-Villiger reaction. openstax.orgorganic-chemistry.org

The Baeyer-Villiger oxidation would be expected to yield an ester where the oxygen atom is inserted between the carbonyl carbon and the phenyl ring, reflecting the higher migratory ability of the aryl group. organic-chemistry.orgacs.org Subsequent hydrolysis of this ester would lead to 3-iodophenol (B1680319) and 8-oxooctanoic acid. Treatment with strong oxidizing agents like hot, alkaline potassium permanganate (B83412) can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of 3-iodobenzoic acid and suberic acid. openstax.orgyoutube.com

Reactions of the Iodophenyl Moiety

The iodophenyl group is a key handle for modifying the aromatic core of the molecule, primarily through electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The position of incoming electrophiles on the aromatic ring is directed by the existing iodo and acyl substituents. The acyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.comyoutube.com The iodine atom is also deactivating due to its inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. youtube.comuci.edu

When both an activating/ortho, para-directing group and a deactivating/meta-directing group are present, the position of substitution can be complex. In the case of 3'-iodoacetophenone, a close analog, the acyl group directs meta to its position (to positions 5'), while the iodo group directs ortho (to positions 2' and 4') and para (to position 6') relative to itself. The directing effects can either reinforce or oppose each other. For this compound, the directing effects would be similar.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-(3-Iodo-5-nitrophenyl)-8-oxooctanoic acid |

| Halogenation (Br) | Br₂, FeBr₃ | 8-(2-Bromo-5-iodophenyl)-8-oxooctanoic acid and 8-(4-Bromo-3-iodophenyl)-8-oxooctanoic acid |

| Sulfonation | Fuming H₂SO₄ | 8-(3-Iodo-5-sulfophenyl)-8-oxooctanoic acid |

Predictions are based on the directing effects of iodo and acyl groups on a benzene (B151609) ring. youtube.comwou.edulibretexts.org

Given that both substituents are deactivating, the reaction conditions for electrophilic aromatic substitution would need to be relatively harsh. The substitution pattern will ultimately be determined by a combination of electronic and steric factors. wou.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in transition metal-catalyzed cross-coupling reactions, making it an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are more reactive than the corresponding bromides or chlorides. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.comlibretexts.orgyoutube.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net This provides a method to introduce alkenyl substituents.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.govresearchgate.netorganic-chemistry.org This is a powerful method for synthesizing aryl-substituted alkynes.

Table 4: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or aryl-alkenyl substituted octanoic acid |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

Data based on established protocols for Suzuki, Heck, and Sonogashira reactions involving aryl iodides. libretexts.orgwikipedia.orgnih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, most notably nucleophilic acyl substitution reactions. jackwestin.comlibretexts.orglibretexts.orgmsu.edu

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form the corresponding ester. jackwestin.comlibretexts.org This reaction, known as Fischer esterification, is an equilibrium process.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid towards nucleophilic attack by the amine. jackwestin.comlibretexts.org

Conversion to Acyl Chloride: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can be readily converted into other carboxylic acid derivatives, such as esters and amides, under milder conditions than the parent carboxylic acid. libretexts.org

Table 5: Reactions of the Carboxylic Acid Functionality

| Reaction | Reagent(s) | Product |

| Esterification | R'OH, H⁺ (catalyst) | Alkyl 8-(3-iodophenyl)-8-oxooctanoate |

| Amide Formation | R'R''NH, DCC | N,N-Disubstituted-8-(3-iodophenyl)-8-oxooctanamide |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 8-(3-Iodophenyl)-8-oxooctanoyl chloride |

Data based on standard transformations of carboxylic acids. jackwestin.comlibretexts.org

Studies on Reaction Mechanisms and Kinetics

While specific, in-depth mechanistic and kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be understood through the well-established principles of organic chemistry, drawing parallels with analogous compounds. The key reactive sites in this compound are the carbon-iodine bond on the phenyl ring, the carbonyl group, and the carboxylic acid moiety. Investigations into the reaction mechanisms and kinetics of similar iodophenyl ketones and aliphatic carboxylic acids provide a framework for predicting the behavior of this compound in various chemical transformations.

The primary areas of mechanistic interest for a molecule like this compound include palladium-catalyzed cross-coupling reactions at the C-I bond and electrophilic aromatic substitution on the iodophenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

The presence of an iodo-substituent on the aromatic ring makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

The generally accepted catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a square planar palladium(II) complex. The rate of this step is influenced by the nature of the halide, with the C-I bond being the most reactive among halogens, and the electron density of the palladium catalyst.

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex to form the new carbon-carbon bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 1: Generalized Kinetic Parameters for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | General Value/Observation | Factors Influencing the Rate |

| Reaction Order | Typically first-order in aryl halide and catalyst. The order with respect to the boronic acid and base can vary. | Concentration of reactants and catalyst, nature of the ligand on the palladium catalyst. |

| Rate-Determining Step | Often transmetalation, but can be oxidative addition depending on the specific substrates and conditions. | Steric hindrance on the organoboron reagent, the nature of the base, and the ligands on the palladium. |

| Activation Energy (Ea) | Varies significantly with catalyst and substrates, but generally in a range that allows for reaction at moderate temperatures. | The choice of palladium ligand can significantly lower the activation energy. |

This table presents generalized data based on studies of various aryl iodides in Suzuki-Miyaura reactions, as specific kinetic data for this compound is not available.

Electrophilic Aromatic Substitution: Mechanistic Insights

The iodophenyl group of this compound can also undergo electrophilic aromatic substitution, although the presence of the deactivating iodo and acyl groups influences the rate and regioselectivity of such reactions.

The mechanism proceeds via a two-step process:

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Table 2: Relative Reactivity and Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect | Influence on Reaction Rate |

| -I (Iodo) | Deactivating | Ortho, Para | Decreases rate compared to benzene |

| -C(O)R (Acyl) | Deactivating | Meta | Significantly decreases rate compared to benzene |

This table illustrates the expected influence of the substituents present in this compound on electrophilic aromatic substitution reactions based on established principles.

The interplay of these two substituents would make further electrophilic substitution on the aromatic ring challenging and would likely lead to a mixture of products, with the directing effects of both groups needing to be considered. Kinetic studies on such systems would be complex, with the rate being significantly slower than that of benzene.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including 8-(3-Iodophenyl)-8-oxooctanoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the basic framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their multiplicity (splitting pattern) are all used to piece together the structure. The aromatic protons on the iodophenyl ring typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the iodine atom and the carbonyl group. The aliphatic protons of the octanoic acid chain appear in the upfield region. For instance, the methylene (B1212753) protons adjacent to the carbonyl group (α-protons) and the carboxylic acid group would be expected at a more downfield position compared to the other methylene groups in the chain due to the electron-withdrawing effects of the oxygen atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbons of the ketone and the carboxylic acid are typically found at the most downfield chemical shifts (usually >170 ppm). The aromatic carbons of the iodophenyl ring appear in the range of approximately 120-145 ppm, with the carbon atom directly bonded to the iodine showing a characteristic chemical shift. The aliphatic carbons of the octanoic acid chain will resonate at higher field strengths (more upfield).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 125 - 140 |

| C=O (Ketone) | - | ~198 |

| CH₂ (alpha to C=O) | ~2.9 | ~38 |

| CH₂ (alpha to COOH) | ~2.3 | ~34 |

| Other CH₂ | 1.2 - 1.7 | 24 - 29 |

| COOH | ~11-12 | ~179 |

| C-I | - | ~95 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

To further confirm the structural assignments made from 1D NMR, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be invaluable in tracing the connectivity of the protons along the aliphatic chain and confirming the substitution pattern of the aromatic ring.

While ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds, NMR involving iodine is more complex. The most common iodine isotope, ¹²⁷I, is a quadrupolar nucleus, which leads to very broad NMR signals, making it difficult to observe under standard conditions. Therefore, direct observation of iodine via NMR for this compound is generally not practical for routine structural elucidation. However, the effect of the iodine atom on the chemical shifts of the adjacent carbon and proton atoms in the ¹³C and ¹H NMR spectra provides indirect but crucial evidence of its presence and position.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O stretch: Two distinct carbonyl stretching bands would be expected. The ketone carbonyl stretch typically appears around 1685 cm⁻¹, while the carboxylic acid carbonyl stretch is usually found around 1710 cm⁻¹.

C-O stretch: A band corresponding to the C-O single bond of the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C stretches: These would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

C-I stretch: A weak band in the far-infrared region, typically around 500-600 cm⁻¹, would indicate the presence of the carbon-iodine bond.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C bonds of the aromatic ring and the C-I bond.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Ketone | C=O Stretch | ~1685 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 |

| Aryl-Iodide | C-I Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₄H₁₇IO₄), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum can also be informative. For example, cleavage adjacent to the carbonyl groups (alpha-cleavage) is a common fragmentation pathway. The loss of the iodine atom or the carboxylic acid group would also lead to characteristic fragment ions, helping to piece together the structure of the molecule.

Chromatographic Methods for Isolation and Purity Determination

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of non-volatile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. The compound's purity can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would need to be derivatized to a more volatile ester form (e.g., a methyl ester) to prevent decomposition at the high temperatures used in the GC inlet. GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be visualized, often using a UV lamp.

Applications of 8 3 Iodophenyl 8 Oxooctanoic Acid in Chemical Biology and Organic Synthesis Methodologies

Chemical Scaffolds for Bioactive Molecule Development

The utility of 8-(3-Iodophenyl)-8-oxooctanoic acid extends to its role as a foundational scaffold in the synthesis of various bioactive molecules. Its adaptable structure allows for modifications at multiple points, enabling the generation of compound libraries with diverse biological activities.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of specific target proteins. nih.gov They consist of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The synthesis of PROTACs often involves the use of versatile intermediates that can be readily modified to incorporate different ligands and linkers.

While direct evidence for the use of this compound in published PROTAC syntheses is not prevalent, its structure contains key features that make it a hypothetical intermediate. The carboxylic acid can be activated for amide bond formation to attach a linker or an E3 ligase ligand. The iodophenyl group offers a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various protein-targeting ligands.

Table 1: Potential Synthetic Utility of this compound in PROTAC Synthesis

| Functional Group | Potential Role in PROTAC Synthesis | Example Reaction Type |

| Carboxylic Acid | Linker attachment; E3 Ligase Ligand Conjugation | Amide Coupling |

| Iodophenyl | Protein of Interest (POI) Ligand Introduction | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination |

| Alkyl Chain | Spacer to modulate distance between POI and E3 Ligase | N/A (serves as part of the linker) |

Histone deacetylases (HDACs) are a class of enzymes that play crucial roles in gene expression and are important targets for cancer therapy. nih.govnih.gov Many HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.

The structure of this compound makes it a suitable building block for the synthesis of novel HDAC inhibitors. The carboxylic acid can be converted into a hydroxamic acid, a potent zinc-binding group. The iodophenyl group can serve as a versatile cap, which can be further functionalized to enhance selectivity and potency for specific HDAC isoforms. nih.govnih.gov For instance, a two-step process can be envisioned where a primary alcohol is first oxidized to an aldehyde, which then undergoes condensation with a compound possessing both hydrazide and hydroxamic acid groups to yield a hydrazone-based HDAC inhibitor. nih.gov

Table 2: Key Structural Features of this compound for HDAC Inhibitor Synthesis

| Structural Feature | Role in HDAC Inhibitor Pharmacophore | Potential Modification |

| Carboxylic Acid | Precursor to Zinc-Binding Group | Conversion to Hydroxamic Acid |

| Alkyl Chain | Linker Region | Variation in length and rigidity |

| Iodophenyl Group | Cap Group | Functionalization via cross-coupling reactions |

Research has shown that novel tetrahydropyridopyrimidine derivatives can act as selective HDAC6 inhibitors. mdpi.com In the synthesis of these inhibitors, a related compound, 8-methoxy-8-oxooctanoic acid, is used to introduce the linker and zinc-binding group precursor. mdpi.com This highlights the utility of the octanoic acid chain in this class of inhibitors.

Combinatorial chemistry is a powerful tool for the discovery of new chemical probes and drug leads. This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of diverse molecular entities.

The trifunctional nature of this compound (possessing a carboxylic acid, a ketone, and an aryl iodide) makes it an excellent scaffold for the generation of combinatorial libraries. Each of these functional groups can be selectively reacted to introduce diversity. For example, the carboxylic acid can be converted to a library of amides or esters. The ketone can be transformed into various derivatives such as oximes or hydrazones. The aryl iodide is a handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast number of different substituents.

The resulting libraries of compounds can then be screened against various biological targets to identify novel chemical probes for studying biological processes or as starting points for drug discovery.

Radiotracer and Imaging Probe Development

The presence of an iodine atom in this compound makes it a valuable precursor for the development of radiotracers and imaging probes. Radioiodination is a well-established technique in nuclear medicine, and the stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) for imaging applications.

While direct radioiodination is a primary application, the core structure of this compound can also be modified to chelate other medically relevant radionuclides, such as Technetium-99m (⁹⁹ᵐTc). mdpi.com ⁹⁹ᵐTc is a gamma-emitting radionuclide widely used in single-photon emission computed tomography (SPECT) due to its ideal imaging characteristics. mdpi.com

To create a ⁹⁹ᵐTc-labeled analog, the carboxylic acid of this compound could be coupled to a chelating agent, such as DOTA or HYNIC, which can then stably coordinate the ⁹⁹ᵐTc metal center. nih.govexplorationpub.com The resulting radiolabeled compound could then be evaluated for its biodistribution and potential as an imaging agent for specific tissues or disease states. The synthesis of ⁹⁹ᵐTc-labeled peptides for tumor imaging often involves the use of such bifunctional chelators. nih.gov

Table 3: Potential Strategy for ⁹⁹ᵐTc Labeling

| Step | Description |

| 1. Chelator Conjugation | The carboxylic acid of this compound is coupled to a bifunctional chelator (e.g., HYNIC, DOTA). |

| 2. Radiolabeling | The chelator-conjugated molecule is reacted with a source of ⁹⁹ᵐTc, typically in the presence of a reducing agent like stannous chloride. |

| 3. Purification | The radiolabeled product is purified to remove unreacted ⁹⁹ᵐTc and other impurities. |

The stability of the resulting ⁹⁹ᵐTc complex is crucial for its in vivo applications, and studies often report high radiochemical purity and stability in serum. nih.govexplorationpub.com

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules in biological systems. nih.gov While not directly utilizing a radioactive signal, the principles of introducing a labeled molecule and tracking its transformation are similar. By replacing the natural abundance ¹²C atoms in this compound with ¹³C, one could create a stable isotope-labeled tracer.

This ¹³C-labeled version of the molecule could be introduced to cells or organisms, and its metabolic products could be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This would allow researchers to investigate how the fatty acid-like chain is metabolized, whether it undergoes beta-oxidation, and how the phenyl ring is processed by cellular enzymes. This approach provides valuable insights into metabolic pathways and can be used to study the effects of disease or drug treatment on metabolism. nih.govresearchgate.net

Advanced Reagents in Organic Synthesis

The presence of the iodoarene moiety is the primary driver of the synthetic utility of this compound. Aryl iodides are highly valued in organic chemistry for their reactivity, which surpasses that of the corresponding aryl bromides and chlorides in many key transformations.

Aryl iodides, such as this compound, serve as fundamental starting materials for the synthesis of hypervalent iodine compounds (also known as λ³- and λ⁵-iodanes). wikipedia.orgresearchgate.net These reagents are prized for their mild and selective oxidizing properties, offering an environmentally benign alternative to many heavy-metal-based oxidants. arkat-usa.orgnih.gov The synthesis involves the oxidation of the iodine atom from its standard monovalent state to a higher trivalent (III) or pentavalent (V) state. wikipedia.org

This transformation allows for the preparation of a wide array of synthetically useful reagents, including (diacetoxyiodo)arenes and iodosylarenes. arkat-usa.orgumn.edu For example, reacting an aryl iodide with peracetic acid can yield an aryliodine(III) diacetate, a versatile oxidizing agent. nih.gov The long-chain carboxylic acid in the parent molecule would likely need to be protected (e.g., as an ester) before such transformations to prevent unwanted side reactions.

| Starting Material Class | Reagents/Conditions | Hypervalent Iodine Product Class | Common Examples |

|---|---|---|---|

| Aryl Iodide (Ar-I) | Peracetic Acid / Acetic Anhydride (B1165640) | (Diacetoxyiodo)arene [Ar-I(OAc)₂] | (Diacetoxyiodo)benzene (PIDA) |

| Aryl Iodide (Ar-I) | Sodium Hypochlorite (aq. NaOH) | Iodosylarene (Ar-I=O) | Iodosylbenzene |

| Aryl Iodide (Ar-I) | Chlorine (Cl₂) | (Dichloroiodo)arene (Ar-ICl₂) | (Dichloroiodo)benzene |

| Iodosylarene (Ar-I=O) | Sodium Hypochlorite (aq. NaOH), Heat | Iodoxyarene (Ar-IO₂) | Iodoxybenzene (IBX) |

Aryl iodides are superior substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The carbon-iodine bond is weaker and more polarizable than C-Br and C-Cl bonds, facilitating the crucial oxidative addition step in the catalytic cycle of metals like palladium. nih.gov

This enhanced reactivity allows reactions involving aryl iodides to proceed under milder conditions, with lower catalyst loadings, and often with higher yields compared to other aryl halides. nih.govrsc.org Consequently, this compound could be a valuable partner in reactions such as:

Suzuki-Miyaura Coupling: Reaction with organoboronic acids to form biaryl structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes, typically co-catalyzed by copper, to generate aryl alkynes. rsc.org

Buchwald-Hartwig Amination: C-N bond formation through reaction with amines. nih.gov

Stille Coupling: Reaction with organostannanes. researchgate.net

Gold-Catalyzed Coupling: Recent advances have shown that gold complexes can also catalyze C-N cross-coupling reactions of aryl iodides. acs.org

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex + Base | C(sp²) - C(sp²) |

| Heck | Alkene | Pd(0) or Pd(II) complex + Base | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | C(sp²) - C(sp) |

| Buchwald-Hartwig | Amine (1° or 2°) | Pd(0) complex + Base | C(sp²) - N |

| Stille | Organostannane (R-SnBu₃) | Pd(0) complex | C(sp²) - C(sp²) / C(sp³) |

Integration into Chemical Biology Tools

The dual functionality of this compound provides a conceptual framework for its use in chemical biology, where molecules are designed to probe or manipulate biological systems. The carboxylic acid serves as a versatile handle for conjugation, while the iodophenyl group can act as a unique tag or a site for specific chemical reactions.

Unnatural amino acids (UAAs) are powerful tools for probing protein structure and function. sigmaaldrich.com Methods for the genetic incorporation of UAAs into proteins allow for the site-specific introduction of novel chemical functionalities. rsc.org

Conceptually, the this compound moiety could be incorporated into an amino acid structure to create a novel UAA. The iodine atom serves as a "heavy atom" tag, which is particularly useful for structural biology techniques like X-ray crystallography to help solve the phase problem. dntb.gov.ua Furthermore, radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) are widely used in biomedical imaging and biological research. nih.gov Iodinated amino acids, such as radioiodinated phenylalanine derivatives, have been used clinically to visualize tumors, demonstrating the utility of iodine as a biological tag. nih.gov The long aliphatic chain of the molecule could also act as a spacer, positioning the iodine tag at a specific distance from the peptide backbone to probe interactions or environments.

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biological processes. acs.org While the aryl iodide itself is not a classic bioorthogonal functional group, its unique reactivity can be conceptually adapted for such purposes.

The development of transition-metal-catalyzed bioorthogonal reactions is an active area of research. The same palladium-catalyzed cross-coupling reactions that make aryl iodides useful in synthesis could potentially be adapted for selective labeling of biomolecules in vitro or on the cell surface.

A more direct bioorthogonal application would involve modifying this compound to create a dual-function probe. For example, a bioorthogonal handle, such as an azide or an alkyne, could be installed on the octanoic acid backbone. This would create a molecule capable of participating in "click chemistry" reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. In such a design, the molecule could first be attached to a biomolecule via its carboxylic acid, and then the bioorthogonal handle could be used for a secondary labeling step (e.g., attaching a fluorophore). The iodophenyl group would remain as a third functional site, available for subsequent metal-catalyzed cross-coupling, offering a platform for sequential, orthogonal modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-(3-Iodophenyl)-8-oxooctanoic acid derivatives?

- Methodological Answer : The synthesis typically involves coupling iodophenyl-containing intermediates with suberic acid or similar aliphatic chains. For example, a protected HDAC ligand can be conjugated to suberic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by deprotection under acidic conditions. This approach ensures precise control over regioselectivity and minimizes side reactions . Characterization by H NMR (e.g., δ 2.14 ppm for α-protons near the ketone group) and mass spectrometry is critical to confirm structural integrity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the ketone or iodophenyl moieties. For short-term use (1–2 weeks), storage at -4°C is acceptable, but long-term stability requires inert atmospheres (e.g., argon) and desiccants .

Q. What safety protocols are essential during experimental handling?

- Methodological Answer : Use nitrile gloves , chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in fume hoods to mitigate inhalation risks, as the compound may release iodine-containing vapors under heating. Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound be integrated into PROTACs targeting HDAC8 in neuroblastoma studies?

- Methodological Answer : Use this compound as the HDAC8-binding warhead in PROTAC design. Link it to a VHL or CRBN E3 ligase ligand via a suberic acid spacer (e.g., 8-oxooctanoic acid chain) to enable ternary complex formation. Optimize linker length (e.g., 8–10 carbons) to balance proteasome recruitment and degradation efficiency. Validate degradation efficacy via Western blotting for HDAC8 and apoptosis assays in neuroblastoma cell lines (e.g., SH-SY5Y) .

Q. What strategies resolve contradictions in HDAC inhibition data across assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., fluorogenic vs. radiolabeled substrates). Use peptide microarrays functionalized with 8-oxooctanoic acid derivatives to directly measure HDAC binding affinity. Cross-validate with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Adjust buffer pH (6.5–7.5) and ionic strength to mimic physiological conditions .

Q. How is this compound applied in metabolic tracing studies for liver disease models?

- Methodological Answer : Radiolabel the compound with Tc or I for SPECT/CT imaging. Administer it intravenously in murine models to trace β-oxidation pathways in hepatocytes. Analyze metabolites via HPLC to identify truncated intermediates (e.g., 4-oxobutanoic acid derivatives) in CCl-induced liver injury models. Compare hepatic clearance rates between healthy and diseased animals to assess metabolic dysfunction .

Q. How can coupling reaction yields be optimized for derivatives of this compound?

- Methodological Answer : Improve yields by:

- Using DMSO as a co-solvent to enhance solubility of iodophenyl intermediates.

- Activating carboxylic acids with HATU/DIPEA for efficient amide bond formation.

- Monitoring reaction progress via TLC (silica gel, eluent: 5% MeOH in DCM).

Typical yields range from 60–75%, with purity >95% confirmed by reverse-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。